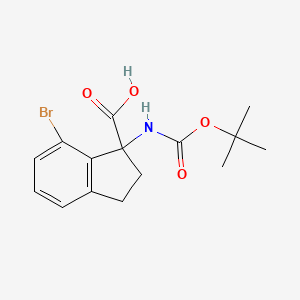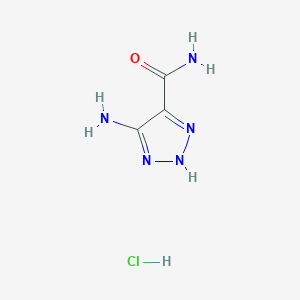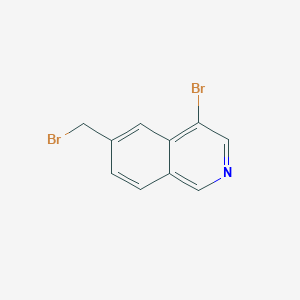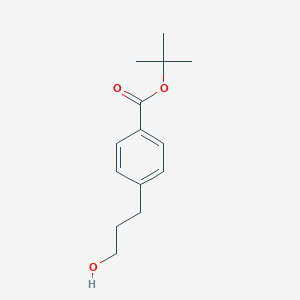![molecular formula C16H19N3O2 B13039491 Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate typically involves the cycloaddition of nitrilimines to chiral maleimides. The reaction is carried out in dry acetonitrile at room temperature, yielding the desired pyrazole derivatives . Another method involves the use of iodine as a catalyst for the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrilimines.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Cycloaddition: Triethylamine and hydrazonyl chlorides in dry acetonitrile.
Oxidation: Iodine and other oxidizing agents.
Major Products
The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole ring structure and are studied for their potential therapeutic applications.
Pyrrolo[2,3-d]pyrimidines: These compounds have shown better anti-inflammatory activity compared to other pyrazole derivatives.
Uniqueness
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrole rings. This unique structure contributes to its potential as a versatile compound in various scientific research applications.
Propiedades
Fórmula molecular |
C16H19N3O2 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
benzyl 4-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)15-13-8-17-18-14(13)9-19(15)16(20)21-10-12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3,(H,17,18) |
Clave InChI |
CDBKLRFJPUMSNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















